molecular formula C12H12N2O2 B3492694 6-hydroxy-1,2,3,4-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one

6-hydroxy-1,2,3,4-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one

Cat. No.: B3492694
M. Wt: 216.24 g/mol
InChI Key: LMOPBABGQARNIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “6-hydroxy-1,2,3,4-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one” is a quinazolinone derivative . Quinazolinone derivatives have been studied for their potential as efflux pump inhibitors in Mycobacterium smegmatis .


Synthesis Analysis

The synthesis of quinazolinone derivatives involves treating 2-aminopyridine and 2-fluorobenzonitrile with K t OBu . The retro-Claisen reaction, a useful synthetic tool in organic chemistry, leads to carboxylic acid derivatives involving a β-dicarbonyl carbon-carbon bond cleavage under various conditions .


Molecular Structure Analysis

The molecular structure of quinazolinone derivatives has been analyzed in detail using X-Ray crystallographic and FT-IR spectral data along with theoretical quantum chemical computations . The existence of the n (O)→σ* (O-H) hyperconjugative interaction resulted from the intra-molecular O-H•••O hydrogen bonding in the title compound were analyzed with NBO (Natural Bond Orbital) study .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of quinazolinone derivatives include the alkaline cleavage of 1- (4-oxo-4H-pyrido [1,2-a]pyrimidin-3-yl)butane-1,3-dione (3), which acts as an unsymmetrical β-diketone .


Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives have been studied using various methods. The highest occupied molecular orbital (HOMO) - the lowest unoccupied molecular orbital (LUMO), the molecular electrostatic potential (MEP) and the non-linear optic values for the compound were found .

Mechanism of Action

Quinazolinone derivatives have been studied for their role as efflux pump inhibitors in Mycobacterium smegmatis . The molecular docking study between the compound and macromolecule PDB:1EVE was done, and from the binding affinity value and the presence of inter-molecular interactions it was concluded that the title ligand compound may serve as a smart drug with nootropic property .

Properties

IUPAC Name

6-hydroxy-1,2,3,4-tetrahydropyrido[2,1-b]quinazolin-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c15-10-6-3-7-14-11(10)13-9-5-2-1-4-8(9)12(14)16/h3,6-7,15H,1-2,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMOPBABGQARNIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)N3C=CC=C(C3=N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-hydroxy-1,2,3,4-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one
Reactant of Route 2
6-hydroxy-1,2,3,4-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one
Reactant of Route 3
6-hydroxy-1,2,3,4-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one
Reactant of Route 4
6-hydroxy-1,2,3,4-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one
Reactant of Route 5
6-hydroxy-1,2,3,4-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one
Reactant of Route 6
6-hydroxy-1,2,3,4-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.